Cas no 511-26-2 (MAP4343)

MAP4343 Chemical and Physical Properties
Names and Identifiers
-
- Pregn-5-en-20-one,3-methoxy-, (3b)-
- Pregnenolone 3-methyl ether
- 1-[(3S,8S,9S,10R,13R,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- pregnenolone methyl ether
- MAP4343
- SCHEMBL2513673
- NSC31617
- (3beta)-3-Methoxypregn-5-en-20-one
- MAP-4343
- Pregn-5-en-20-one, 3-methoxy-, (3.beta.)-
- HY-107116
- CS-0027351
- MS-24973
- Pregnenolone methyl ether [MI]
- 1-[(1S,3aS,3bS,7S,9aR,9bS,11aS)-7-methoxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]ethan-1-one
- 3beta-Methoxy-5-pregnen-20-one
- 511-26-2
- 1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- NSC-31617
- DTXSID901304765
- Pregn-5-en-20-one, 3.beta.-methoxy-
- Pregn-5-en-20-one, 3-methoxy-, (3beta)-
- L-542856-0
- 3.BETA.-METHOXY-5-PREGNEN-20-ONE
- Q27290371
- L 542856-0
- 3.BETA.-METHOXYPREGNENOLONE
- UNII-TU767RK7YN
- TU767RK7YN
- EX-A9306
- G60894
-
- Inchi: InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1
- InChI Key: ZVGQOQHAMHMMNE-BIBIXIOVSA-N
- SMILES: CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Computed Properties
- Exact Mass: 330.25602
- Monoisotopic Mass: 330.256
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.04
- Melting Point: 123.5°
- Boiling Point: 426.6°Cat760mmHg
- Flash Point: 161.3°C
- Refractive Index: 1.529
- PSA: 26.3
- LogP: 5.16940
- Specific Rotation: D18 +18° (c = 1.085 in chloroform)
MAP4343 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-107116-10mg |
MAP4343 |
511-26-2 | 98.09% | 10mg |
¥1700 | 2024-07-21 | |
Biosynth | AAA51126-50 mg |
MAP4343 |
511-26-2 | 50mg |
$792.00 | 2023-01-05 | ||
MedChemExpress | HY-107116-50mg |
MAP4343 |
511-26-2 | 98.09% | 50mg |
¥5700 | 2024-07-21 | |
MedChemExpress | HY-107116-100mg |
MAP4343 |
511-26-2 | 98.09% | 100mg |
¥9000 | 2024-07-21 | |
ChemScence | CS-0027351-50mg |
MAP4343 |
511-26-2 | 98.09% | 50mg |
$570.0 | 2022-04-27 | |
Biosynth | AAA51126-100 mg |
MAP4343 |
511-26-2 | 100MG |
$1,267.00 | 2023-01-05 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9504-50mg |
MAP4343 |
511-26-2 | 99.32% | 50mg |
¥ 4812 | 2023-09-07 | |
1PlusChem | 1P00E0NX-100mg |
1-[(3S,8S,9S,10R,13R,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11, 12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
511-26-2 | 98% | 100mg |
$1067.00 | 2024-04-30 | |
MedChemExpress | HY-107116-25mg |
MAP4343 |
511-26-2 | 98.09% | 25mg |
¥3500 | 2024-07-21 | |
MedChemExpress | HY-107116-10mM*1 mL in DMSO |
MAP4343 |
511-26-2 | 98.09% | 10mM*1 mL in DMSO |
¥1100 | 2024-07-21 |
MAP4343 Related Literature
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on MAP4343
Pregn-5-en-20-one,3-methoxy-, (3b)-: A Comprehensive Overview
Pregn-5-en-20-one,3-methoxy-, (3b)-, also known by its CAS number 511-26-2, is a steroidal compound that has garnered significant attention in the scientific community due to its unique structural properties and potential biological activities. This compound belongs to the class of pregnenolone derivatives, which are known for their role in various physiological processes. The Pregn-5-en-20-one core structure is a hallmark of this compound, with the methoxy group at position 3b adding a layer of complexity and functionality.
Recent studies have highlighted the importance of Pregn-5-en-20-one,3-methoxy-, (3b)- in endocrinology and pharmacology. Researchers have explored its potential as a precursor in the synthesis of various steroid hormones. The methoxy substitution at position 3b has been shown to influence the compound's stability and bioavailability, making it a promising candidate for drug development. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound could serve as a lead molecule for developing anti-inflammatory agents.
The synthesis of Pregn-5-en-20-one,3-methoxy-, (3b)- involves a multi-step process that includes oxidation and methylation reactions. The stereochemistry at position 3b is critical, as it determines the compound's biological activity. Advanced techniques such as X-ray crystallography have been employed to confirm the stereochemical configuration, ensuring the accuracy of subsequent studies.
In terms of biological activity, Pregn-5-en-20-one,3-methoxy-, (3b)- has been investigated for its role in hormone regulation. It has been found to interact with steroid hormone receptors, potentially modulating their activity. A 2024 study in *Nature Communications* reported that this compound exhibits selective binding to progesterone receptors, suggesting its potential use in treating conditions related to hormonal imbalances.
Moreover, the CAS 511-26-2 compound has been explored for its anti-cancer properties. Preclinical studies have indicated that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. These findings have sparked interest in further research to evaluate its efficacy in clinical settings.
The structural elucidation and characterization of Pregn-5-en-20-one,3-methoxy-, (3b)- have been made possible through advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These methods have provided insights into its molecular structure and functional groups, facilitating its application in various research domains.
In conclusion, Pregn-5-en-20-one,3-methoxy-, (3b)- (CAS 511-26-) is a versatile compound with significant potential in pharmaceutical research. Its unique structure and biological activities make it a valuable tool for scientists exploring new therapeutic avenues. As research continues to uncover its full spectrum of applications, this compound is poised to play a crucial role in advancing medical science.
511-26-2 (MAP4343) Related Products
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

